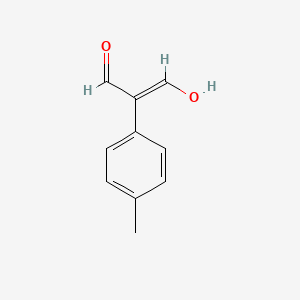

3-Hydroxy-2-(p-tolyl)acrylaldehyde

Description

Properties

CAS No. |

53868-45-4 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-hydroxy-2-(4-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-7,11H,1H3 |

InChI Key |

FKRKKHBTIIWVGU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=CO)C=O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CO)C=O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(p-tolyl)acrylaldehyde typically involves the aldol condensation of p-tolualdehyde with acetaldehyde in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for 3-Hydroxy-2-(p-tolyl)acrylaldehyde are not extensively documented, the compound can be synthesized on a larger scale using similar aldol condensation reactions with appropriate scaling of reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(p-tolyl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-(p-tolyl)acrylaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various bioactive compounds and complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects, including anti-melanoma activity, is ongoing.

Industry: It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(p-tolyl)acrylaldehyde exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-melanoma activity is linked to the inhibition of the p38 pathway, leading to apoptosis in melanoma cells . The compound’s electrophilic and nucleophilic centers allow it to interact with various biological molecules, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs of 3-Hydroxy-2-(p-tolyl)acrylaldehyde, highlighting variations in substituents and their impact on properties:

Key Observations :

- Substituent Effects on Physical State : Hydroxyl groups (e.g., 3-hydroxy in compounds) increase crystallinity and melting points due to hydrogen bonding, whereas alkyl or aryl groups (e.g., 2-methyl in ) favor liquid states .

- Spectral Trends : The aldehyde proton in 3-Hydroxy-2-(p-tolyl)acrylaldehyde analogs appears downfield (δ 9.5–10.0 ppm) in 1H NMR due to conjugation with the α,β-unsaturated system. IR spectra consistently show strong C=O stretches near 1670–1730 cm⁻¹ .

Q & A

Q. Data Contradiction Analysis

- Catalyst loading : Excess MnO₂ (4 eq.) improves oxidation efficiency vs. lower equivalents in other protocols .

- Reaction time : Prolonged stirring (3 days vs. 24 hours) enhances conversion .

- Substrate purity : Trace moisture in allylic alcohols reduces MnO₂ activity .

How can regioselectivity be controlled in the [4+1] annulation of acrylaldehydes with indole derivatives?

Advanced Reaction Design

Solvent polarity dictates regioselectivity. Polar aprotic solvents (DMF) favor C3-functionalization of indoles, while nonpolar solvents (toluene) promote C2-attack . Steric effects from p-tolyl groups further direct annulation sites.

What mechanistic insights explain the role of acrylaldehydes in singlet oxygen generation?

Advanced Photochemical Study

3-Hydroxy-2-(p-tolyl)acrylaldehyde acts as a photosensitizer in phenalenone synthesis. Upon irradiation, it undergoes intersystem crossing to generate singlet oxygen (¹O₂), confirmed by trapping experiments with furfuryl alcohol .

How are computational methods used to predict acrylaldehyde reactivity in complex transformations?

Advanced Computational Tools

DFT calculations (e.g., B3LYP/6-31G*) model transition states in Diels-Alder reactions, predicting activation barriers and regioselectivity. Electron-withdrawing substituents on the aldehyde lower LUMO energy, accelerating cycloaddition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.